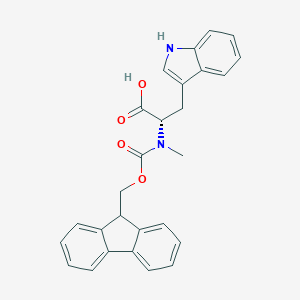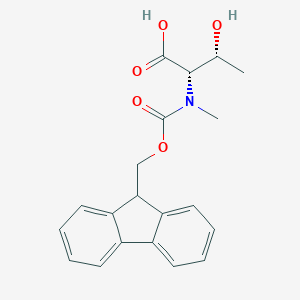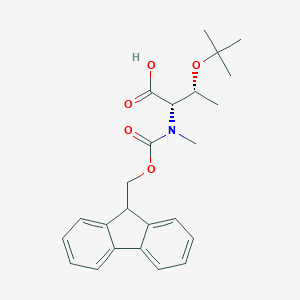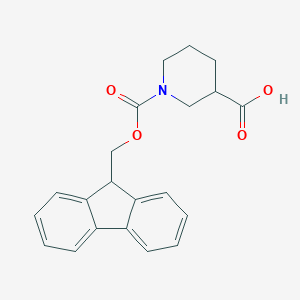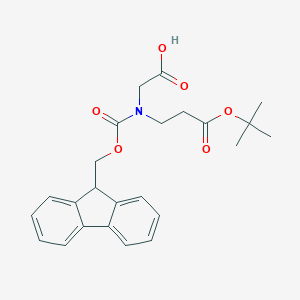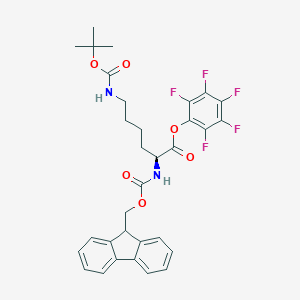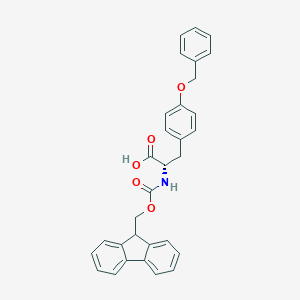
Fmoc-L-norvaline
Übersicht
Beschreibung
Fmoc-L-norvaline, also known as Fmoc-nva-oh, is a tumor-targeting polypeptide used in the preparation of polypeptide drug conjugates . It is also used as a standard in the quantification of proteinogenic amino acids .
Synthesis Analysis
The synthesis of Fmoc-L-norvaline involves the derivatization of primary and secondary amino groups with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This process takes about 5 minutes, and the resulting amino acid derivatives can be rapidly purified from the matrix by solid-phase extraction (SPE) on HR-X resin and separated by reversed-phase HPLC .Molecular Structure Analysis
The molecular formula of Fmoc-L-norvaline is C20H21NO4, and its molecular weight is 339.4 . The Fmoc derivatives yield several amino acid-specific fragment ions, which allows for the selection of amino acid-specific MRM transitions .Chemical Reactions Analysis
The chemical reactions involving Fmoc-L-norvaline include the protection of amine groups using Fmoc-Cl and the subsequent detection of the derivatives by LC–ESI–MS/MS using multiple reaction monitoring (MRM) .Physical And Chemical Properties Analysis
Fmoc-L-norvaline is a white to slight yellow to beige powder . It has a melting point of 143-150 °C . It is soluble in DMF .Wissenschaftliche Forschungsanwendungen
Analytical Methodologies : Fmoc-L-norvaline is utilized in developing analytical methodologies for the enantioseparation and quantification of amino acids. These methods are important in pharmaceutical and food analysis, particularly for dietary supplements and biological samples (Xu et al., 2019); (Pérez-Míguez et al., 2016); (Ziegler & Abel, 2014).
Synthesis of Glycopeptides : It is used in the synthesis of glycopeptides related to type II collagen, which is significant in the study of autoimmune diseases like rheumatoid arthritis (Broddefalk et al., 1998).
Surfactant Properties : Sodium salts of amino acids with Fmoc groups, including Fmoc-L-norvaline, exhibit surfactant properties. This finding opens new avenues for research in biochemistry and materials science (Vijay & Polavarapu, 2012).
Selective PPARgamma Modulator : Fmoc-L-Leucine, a related compound, has been found to modulate PPARgamma in a unique manner, suggesting potential for Fmoc-L-norvaline in similar pathways (Rocchi et al., 2001).
Biosynthesis of L-Norvaline : A study focused on the biosynthesis of L-norvaline from DL-norvaline for pharmaceutical applications, highlighting its importance in drug production processes (Yunlong et al., 2017).
Therapeutic Applications : L-Norvaline, has shown promise as a therapeutic agent against Alzheimer’s disease, offering neuroprotective effects and potential in treating other neurodegenerative disorders (Polis et al., 2019).
Self-Assembly in Bioactive Compounds : It is used in the study of self-assembly of bioactive compounds. For example, Fmoc-modified amino acids and peptides, which include Fmoc-L-norvaline, have been shown to self-assemble, leading to applications in cell cultivation, drug delivery, and other therapeutic uses (Tao et al., 2016).
Metabolic Syndrome Treatment : L-Norvaline has been studied for its effects in treating metabolic syndrome, demonstrating its potential in managing symptoms of this condition (Dobhal et al., 2021).
Wirkmechanismus
Fmoc-Nva-OH, also known as Fmoc-L-norvaline, is a compound used in peptide synthesis . This article provides an in-depth look at its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Fmoc-Nva-OH is primarily used as a building block in the synthesis of peptides . Its main target is the amino acid sequence of the peptide being synthesized. The role of Fmoc-Nva-OH is to provide the norvaline amino acid residue in the peptide chain .
Mode of Action
The compound operates through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group of Fmoc-Nva-OH serves as a temporary protecting group for the amine at the N-terminus of the peptide chain . This protection allows for the sequential addition of amino acids without unwanted side reactions . The Fmoc group is then removed with a piperidine solution, allowing the next amino acid to be added .
Biochemical Pathways
The primary biochemical pathway involved in the action of Fmoc-Nva-OH is peptide synthesis . The addition of the norvaline residue by Fmoc-Nva-OH can influence the structure and function of the resulting peptide, potentially affecting various downstream biochemical processes depending on the specific peptide being synthesized .
Pharmacokinetics
Its solubility in dmf (dimethylformamide) is crucial for its role in peptide synthesis .
Result of Action
The primary result of Fmoc-Nva-OH’s action is the successful incorporation of the norvaline residue into the peptide chain . This can have various molecular and cellular effects depending on the nature of the peptide being synthesized.
Action Environment
The efficacy and stability of Fmoc-Nva-OH can be influenced by various environmental factors. For instance, the compound should be stored at a temperature between 2-30°C to maintain its stability . Furthermore, the reaction conditions, including the pH and the presence of other reagents, can affect the efficiency of the Fmoc deprotection and peptide bond formation processes .
Safety and Hazards
Zukünftige Richtungen
Fmoc-L-norvaline, like other amino acids, serves as a building block for proteins and is a precursor for the biosynthesis of nucleic acids. It has numerous applications, including the production of biofuel with higher energy content. There is a high interest in modifying amino acid contents in living organisms, especially in plants .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIJSEUVWWLFGV-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426880 | |
| Record name | Fmoc-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-norvaline | |
CAS RN |
135112-28-6 | |
| Record name | Fmoc-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





